4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

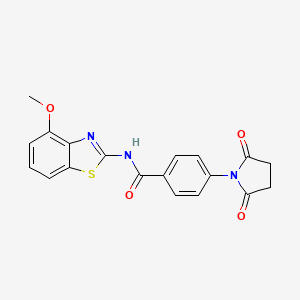

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a dioxopyrrolidine ring and a 4-methoxy-benzothiazole moiety. The dioxopyrrolidinyl group and benzothiazole/benzamide scaffold are critical for modulating biological activity, particularly in metabolic regulation and protein glycosylation .

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c1-26-13-3-2-4-14-17(13)20-19(27-14)21-18(25)11-5-7-12(8-6-11)22-15(23)9-10-16(22)24/h2-8H,9-10H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVUBFZCUMPIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3S , with a molecular weight of approximately 370.47 g/mol . The structure features a benzamide core linked to a thiazole ring and a pyrrolidinone moiety , which contributes to its diverse interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Benzamide Core | Provides stability and interaction potential |

| Thiazole Ring | Known for various biological activities |

| Dioxopyrrolidine Structure | Enhances stability and reactivity |

The compound's mechanism of action involves its interaction with specific enzymes and receptors within biological systems. Initial studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially modulating their activity and leading to therapeutic effects.

Research Findings

- Anti-Aggregation Activity : Recent research indicates that derivatives of benzothiazole, similar to this compound, exhibit anti-aggregation properties against proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds designed with similar structural features have shown promising results in inhibiting the formation of toxic protein aggregates .

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. This could have implications for treating conditions where these pathways are dysregulated .

- Cellular Interactions : Interaction studies have suggested that the compound binds effectively to certain cellular receptors, which could mediate its biological effects. Techniques like surface plasmon resonance are recommended for further investigation into these interactions .

Case Studies

A notable study demonstrated that compounds with similar structural motifs exhibited significant anti-fibrillar activity against tau and α-synuclein aggregates. Specifically, modifications to the benzothiazole moiety enhanced the anti-aggregation effects, indicating that structural optimization could lead to more potent derivatives .

Comparison with Similar Compounds

4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-N-(2,5-Dioxopyrrolidin-1-yl)Benzamide (MPPB)

4-Pyrrol-1-yl Benzoic Acid Hydrazide Analogs

4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-Ethyl-4,6-Difluoro-1,3-Benzothiazol-2-ylidene)Benzamide

- Structure : Contains a 3-ethyl-4,6-difluoro-benzothiazole group.

Functional Comparison with Non-Benzamide Compounds

Valproic Acid and Butyric Acid

Dimethyl Sulfoxide (DMSO)

- Mechanism : Induces cell cycle arrest and stress responses.

- Efficacy : Enhances mAb production by 1.3–1.5-fold at 1% v/v but reduces cell viability to <60% .

Key Data Tables

Table 1. Comparison of Pyrrole Derivatives in rCHO Cell Cultures

| Compound | Cell Viability (%) | Relative mAb Productivity | Key Structural Feature |

|---|---|---|---|

| MPPB | 85–90 | 202% | 2,5-Dimethylpyrrole |

| Alkylpyrrole Derivatives | <50 | 140–780% | Alkyl substituents on pyrrole |

| 2,5-Dimethylpyrrole (13) | 88 | 780% | Minimal steric hindrance |

| Target Compound | N/A | N/A | 4-Methoxy-benzothiazole |

Table 2. Efficacy of mAb-Enhancing Compounds

| Compound | Optimal Concentration | mAb Increase | Cell Viability (%) | Glycosylation Impact |

|---|---|---|---|---|

| MPPB | 0.32 mM | 202% | 85–90 | Suppressed |

| Valproic Acid | 2 mM | 150% | 70–75 | Minimal |

| DMSO | 1% v/v | 130% | 50–60 | Unreported |

Research Findings and Implications

- Structural Optimization : The 2,5-dimethylpyrrole group in MPPB balances productivity and viability, whereas bulkier substituents (e.g., alkyl chains) reduce viability despite higher productivity .

- Glycosylation Trade-Off : MPPB’s suppression of galactosylation necessitates post-production modifications for therapeutic mAbs, adding complexity .

- However, empirical data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.